molecular formula C19H25NO3 B1327393 Ethyl 6-oxo-6-[2-(3-pyrrolinomethyl)phenyl]hexanoate CAS No. 898764-00-6

Ethyl 6-oxo-6-[2-(3-pyrrolinomethyl)phenyl]hexanoate

Cat. No.: B1327393
CAS No.: 898764-00-6
M. Wt: 315.4 g/mol
InChI Key: CAJOLWKDLOQWFX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-oxo-6-[2-(3-pyrrolinomethyl)phenyl]hexanoate typically involves the reaction of 3-pyrrolinomethyl benzaldehyde with ethyl 6-oxohexanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-6-[2-(3-pyrrolinomethyl)phenyl]hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-oxo-6-[2-(3-pyrrolinomethyl)phenyl]hexanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-oxo-6-[2-(3-pyrrolinomethyl)phenyl]hexanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate: A closely related compound with similar structural features but different positional isomerism.

    Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate: Another isomer with the pyrrolinomethyl group at a different position on the phenyl ring.

Uniqueness

Ethyl 6-oxo-6-[2-(3-pyrrolinomethyl)phenyl]hexanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 6-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-2-23-19(22)12-6-5-11-18(21)17-10-4-3-9-16(17)15-20-13-7-8-14-20/h3-4,7-10H,2,5-6,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJOLWKDLOQWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC=C1CN2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643965
Record name Ethyl 6-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-00-6
Record name Ethyl 2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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